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molecular formula C22H16N2O5 B8538426 5,5'-Oxybis[2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione] CAS No. 56070-47-4

5,5'-Oxybis[2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione]

Cat. No. B8538426
M. Wt: 388.4 g/mol
InChI Key: BMANOUNVGXNLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794455B2

Procedure details

N,N′-Bis(2-Propenyl)-4,4′-Oxydiphthalimide [ODPA-Bis (N-Allyl)] was synthesized in the following manner. A reaction flask was charged with 4,4′-oxydiphthalic dianhydride (21.7 g, 70 mmoles) in glacial acetic acid solvent (120 ml). Allyl amine (7.98 g, 140 mmoles) was added slowly to the flask while the reaction mixture temperature was controlled at 18° to 22° C. with external cooling. After addition was complete, the reaction mixture was heated to reflux (ca. 115° C.) for 90 min and the solution gradually turned to clear from cloudy. After cooling, the product mixture was poured into water (450 to 500 ml), The resulting mixture was then brought to boiling briefly. After cooling, product precipitated out of solution and was collected by filtration, washed several times with water, and finally with methanol. Product was then dried in a vacuum oven (150 mm Hg, room temperature). The white solid product was obtained in 76%.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step Two
Name
Quantity
475 (± 25) mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]3[C:14](O[C:17](=[O:18])[C:10]=3[CH:9]=2)=[O:15])=[CH:5][C:4]2[C:19](O[C:22](=[O:23])[C:3]=2[CH:2]=1)=[O:20].[CH2:24]([NH2:27])[CH:25]=[CH2:26].O>C(O)(=O)C>[CH2:24]([N:27]1[C:19](=[O:20])[C:4]2=[CH:5][C:6]([O:7][C:8]3[CH:9]=[C:10]4[C:17](=[O:18])[N:27]([CH2:24][CH:25]=[CH2:26])[C:14](=[O:15])[C:11]4=[CH:12][CH:13]=3)=[CH:1][CH:2]=[C:3]2[C:22]1=[O:23])[CH:25]=[CH2:26]

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.98 g
Type
reactant
Smiles
C(C=C)N
Step Three
Name
Quantity
475 (± 25) mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was controlled at 18° to 22° C. with external cooling
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
product precipitated out of solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
Product was then dried in a vacuum oven (150 mm Hg, room temperature)
CUSTOM
Type
CUSTOM
Details
The white solid product was obtained in 76%

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(C=2C(C1=O)=CC(=CC2)OC=2C=C1C(C(=O)N(C1=O)CC=C)=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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